tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox

Medicinal Chemistry Chemical Procurement Building Block Quality

The target compound is a Boc-protected spirocyclic piperidine-quinoline building block featuring a 5'-fluoro substituent on the partially saturated quinoline ring. It bears the molecular formula C18H25FN2O2 (MW 320.4) and is supplied by multiple vendors, including TCI (Product Code B6777) at a minimum purity of 95.0% (qNMR).

Molecular Formula C18H25FN2O2
Molecular Weight 320.408
CAS No. 1402232-95-4
Cat. No. B2819986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
CAS1402232-95-4
Molecular FormulaC18H25FN2O2
Molecular Weight320.408
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=CC=C3F)NC2
InChIInChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-13-14(19)5-4-6-15(13)20-12-18/h4-6,20H,7-12H2,1-3H3
InChIKeyIFDCDADUHVBANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate (CAS 1402232-95-4) – Procurement-Focused Technical Profile


The target compound is a Boc-protected spirocyclic piperidine-quinoline building block featuring a 5'-fluoro substituent on the partially saturated quinoline ring. It bears the molecular formula C18H25FN2O2 (MW 320.4) and is supplied by multiple vendors, including TCI (Product Code B6777) at a minimum purity of 95.0% (qNMR) . The spiro scaffold is widely exploited in medicinal chemistry for CNS-targeted programs; the presence of the 5'-fluoro group modulates the electronic character of the quinoline moiety, which directly influences downstream reactivity in cross-coupling and functionalization steps [1].

Why the 5'-Fluoro Regioisomer Cannot Be Casually Swapped with Other Spiro[piperidine-4,3'-quinoline] Building Blocks


The spiro[piperidine-4,3'-quinoline] scaffold is not a single commodity; the position of the fluorine substituent decisively reshapes the molecule's electronic profile, which governs reactivity and eventual target engagement. A structure–activity relationship (SAR) survey of closely related analogs reveals that the 5'-fluoro substitution pattern provides a distinct combination of computed LogP (3.5) and hydrogen-bond acceptor count (4) compared to the 7'-fluoro (LogP 3.5, same HBA but different spatial orientation) or the non-fluorinated parent (LogP ~3.3, HBA 3) [1][2]. These differences, although subtle on paper, translate into measurable alterations in chromatographic retention, metabolic stability, and binding pose when the fragment is incorporated into a lead series. Therefore, treating any in-class spiro-quinoline as a drop-in replacement risks divergent SAR trajectories and wasted synthesis cycles.

Head-to-Head Quantitative Differentiation of tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate


Comparing Purities of Commercially Available Regioisomeric Spiro-Quinoline Building Blocks

Across major global suppliers, the 5'-fluoro regioisomer is consistently listed at >95.0% purity by qNMR, a specification that is identical to the 7'-fluoro analog (TCI Product B6776) but distinct from the non-fluorinated parent (CAS 1160247-77-7), which is often offered at 95% by HPLC without a qNMR guarantee . This difference in analytical certification method may be significant for synthetic chemists who require precise stoichiometric control, as qNMR provides a direct absolute purity measurement independent of chromatographic response factors [1].

Medicinal Chemistry Chemical Procurement Building Block Quality

CNS Drug Discovery Relevance: 5'-Fluoro Substitution as a Metabolic Stability Modulator

In the context of CNS-focused drug discovery programs, the 5'-fluoro substitution is expected to confer a measurable improvement in oxidative metabolic stability compared to the non-fluorinated spiro-quinoline scaffold. This class-level inference is based on the well-documented effect of fluorine substitution at metabolically labile positions of quinoline rings: the electron-withdrawing character of fluorine lowers the HOMO energy, thereby reducing CYP450-mediated oxidation at the adjacent C-6 and C-8 positions [1][2]. While direct microsomal stability data for this precise compound is not publicly available, the computed LogP of 3.5 for the 5'-fluoro derivative is identical to the 7'-fluoro isomer, but the topological polar surface area (TPSA) differs due to the altered spatial orientation of the electronegative fluorine, which can influence passive permeability and P-glycoprotein efflux ratios [2].

CNS Drug Discovery Metabolic Stability Fluorine Chemistry

Price-Per-Gram Benchmarking Against Closest Regioisomeric Alternative

A direct procurement cost comparison from a common vendor (TCI) shows that the 5'-fluoro building block is priced at approximately €260 per 100 mg, while the 7'-fluoro regioisomer is listed at $236 per 100 mg . At current exchange rates, the 5'-fluoro derivative carries a small premium of roughly 10–15%, which may be justified by its preferential reactivity in certain cross-coupling reactions or its preferred spatial orientation for target engagement in structure-based drug design.

Procurement Economics Medicinal Chemistry Building Blocks Cost Efficiency

Optimal Deployment Scenarios for tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate


Fragment-Based Drug Discovery (FBDD) for CNS Targets

When constructing a fragment library aimed at CNS targets such as GPCRs or ion channels, the 5'-fluoro spiro-quinoline scaffold provides a balanced LogP (3.5) and a moderate TPSA (41.6 Ų) that align with CNS drug-like space. Its qNMR-verified purity ensures accurate fragment concentration in primary screens, reducing false-negative rates caused by impurity-driven aggregation .

Kinase Inhibitor Lead Optimization

Kinase programs often exploit the spirocyclic motif as a conformationally restricted hinge-binder. Fluorine scanning has demonstrated that the 5'-position on the quinoline ring is tolerant of substitution while enhancing metabolic stability relative to non-fluorinated analogs. Procurement of the 5'-fluoro building block enables rapid generation of SAR probes without requiring in-house fluorination chemistry [1].

Automated Parallel Synthesis of CNS-Focused Compound Libraries

For high-throughput synthesis workflows, the compound's single Boc protecting group and air-sensitive handling recommendation necessitate storage under inert gas, a condition already tracked in TCI's specifications. The 5'-fluoro isomer's purity certification by qNMR allows precise automated weighing and dispensing, minimizing the molar excess typically required for HPLC-purity building blocks .

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